4-Hydroxycinnamoylagmatine, also known as trans-coumaroylagmatine, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 4-Hydroxycinnamoylagmatine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxycinnamoylagmatine is primarily located in the cytoplasm. 4-Hydroxycinnamoylagmatine can be biosynthesized from trans-4-coumaric acid. Outside of the human body, 4-hydroxycinnamoylagmatine can be found in cereals and cereal products. This makes 4-hydroxycinnamoylagmatine a potential biomarker for the consumption of this food product.

p-Coumaroylagmatine

CAS No.: 7295-86-5

Cat. No.: VC1801491

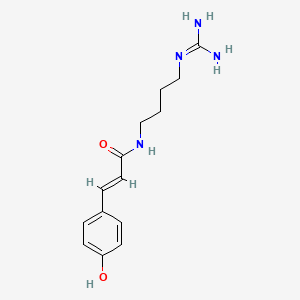

Molecular Formula: C14H20N4O2

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7295-86-5 |

|---|---|

| Molecular Formula | C14H20N4O2 |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | (E)-N-[4-(diaminomethylideneamino)butyl]-3-(4-hydroxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/b8-5+ |

| Standard InChI Key | AKIHYQWCLCDMMI-VMPITWQZSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)NCCCCN=C(N)N)O |

| SMILES | C1=CC(=CC=C1C=CC(=O)NCCCCN=C(N)N)O |

| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)NCCCCN=C(N)N)O |

| Melting Point | 215-217°C |

Introduction

Chemical Identity and Classification

Structural Description and Classification

p-Coumaroylagmatine is classified as a cinnamamide obtained through the formal condensation of the carboxyl group of 4-coumaric acid with the primary amino group of agmatine. It belongs simultaneously to several chemical classes including guanidines, phenols, and cinnamamides. Chemically, it can be described as a conjugate acid of p-coumaroylagmatine(1+) and is functionally related to agmatine and 4-coumaric acid .

Nomenclature and Identification

The compound is known by multiple synonyms in scientific literature, including:

-

p-Coumaroylagmatine

-

(E)-p-coumaroylagmatine

-

4-Hydroxycinnamoylagmatine

-

N-(4-Guanidinobutyl)-4-hydroxycinnamide

Its formal IUPAC name is (E)-N-[4-(diaminomethylideneamino)butyl]-3-(4-hydroxyphenyl)prop-2-enamide, reflecting its structural configuration with the trans (E) geometry across the double bond in the cinnamoyl portion .

Chemical Structure and Properties

Molecular Formula and Weight

p-Coumaroylagmatine has the molecular formula C₁₄H₂₀N₄O₂ with a molecular weight of 276.33 g/mol. Its exact mass is calculated as 276.15862589 Da .

Structural Identifiers

The compound can be identified using several structural identifiers as presented in the following table:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/b8-5+ |

| InChIKey | AKIHYQWCLCDMMI-VMPITWQZSA-N |

| SMILES | C1=CC(=CC=C1/C=C/C(=O)NCCCCN=C(N)N)O |

| CAS Number | 7295-86-5 |

Physical and Chemical Properties

p-Coumaroylagmatine exists as a solid at room temperature with a melting point between 215-217°C . Its key computed chemical properties include:

| Property | Value |

|---|---|

| XLogP3-AA | 0.4 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | Not explicitly stated in sources |

Spectroscopic Properties

The compound possesses distinctive mass spectrometric properties. The predicted collision cross-section (CCS) values for various adducts are presented below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 277.16591 | 167.1 |

| [M+Na]⁺ | 299.14785 | 173.0 |

| [M+NH₄]⁺ | 294.19245 | 171.7 |

| [M+K]⁺ | 315.12179 | 168.5 |

| [M-H]⁻ | 275.15135 | 168.5 |

| [M+Na-2H]⁻ | 297.13330 | 169.9 |

| [M]⁺ | 276.15808 | 167.5 |

| [M]⁻ | 276.15918 | 167.5 |

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

p-Coumaroylagmatine represents a convergence point of two important metabolic pathways in plants: the phenylpropanoid pathway, which produces p-coumaric acid, and the polyamine pathway, which generates agmatine. The synthesis occurs through an amide bond formation between these two precursors, catalyzed by specific acyltransferases. This reaction is part of the broader hydroxycinnamic acid amide (HCAA) biosynthetic network in plants .

Natural Sources

The compound has been documented in various plant species, with confirmed presence in:

-

Arabidopsis thaliana, where it has been studied as part of the plant's metabolome

-

Wheat (Triticum species), where it plays a role in defense mechanisms

Biological Functions and Significance

Role in Plant Defense

p-Coumaroylagmatine has been identified as a significant component in plant defense mechanisms, particularly in resistance against pathogens. In wheat, it has been associated with resistance to Fusarium graminearum (Fg), a fungal pathogen that causes Fusarium head blight disease .

Research has found that p-Coumaroylagmatine belongs to a group of hydroxycinnamic acid amides that are synthesized as part of quantitative trait locus (QTL)-mediated resistance responses in wheat. Specifically, it appears to be linked to the QTL-2DL region, which contains genes involved in defense response regulation .

Cellular Localization and Function

Within plant cells, p-Coumaroylagmatine has been reported to be present in both the cytoplasm and extracellular spaces, suggesting its role in both intracellular signaling and extracellular defense responses . This dual localization is consistent with its function in plant immunity, where it may act both as a signaling molecule and as a direct antimicrobial compound.

Analytical Detection and Quantification

Analytical Methods

The detection and quantification of p-Coumaroylagmatine typically employ mass spectrometry-based techniques, often coupled with liquid chromatography. The compound's distinctive mass spectrum and collision cross-section values facilitate its identification in complex biological matrices .

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is commonly used for quantitative analysis. The predicted collision cross-section values for various adducts serve as additional confirmation parameters during analysis .

Research Applications

In metabolomics studies, p-Coumaroylagmatine serves as a marker metabolite for plant stress responses, particularly in the context of pathogen infections. Semi-comprehensive metabolomic approaches have been employed to study its accumulation in response to biotic stresses, as demonstrated in the research on wheat near-isogenic lines containing the QTL-2DL region .

Structure-Function Relationships

Structural Features and Activity

The biological activity of p-Coumaroylagmatine is likely influenced by key structural elements:

-

The hydroxyl group on the phenyl ring, which can participate in hydrogen bonding and radical scavenging

-

The α,β-unsaturated amide structure, which may confer reactivity with nucleophilic cellular targets

-

The guanidine moiety from agmatine, which provides a strongly basic functional group that can interact with anionic biomolecules

These structural features combine to determine the compound's physicochemical properties and biological activities, particularly its role in plant defense mechanisms .

Research Significance and Future Directions

Current Research Status

Research on p-Coumaroylagmatine has primarily focused on its role in plant defense, particularly in cereals like wheat. The identification of this compound within the QTL-2DL region, along with genes responsible for its biosynthesis, highlights its importance in plant resistance against fungal pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume